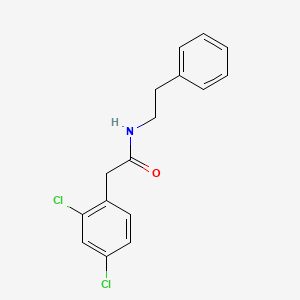

3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

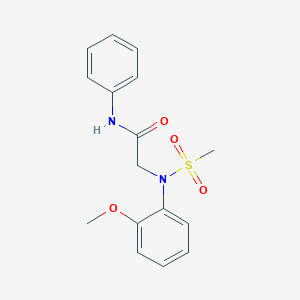

Semicarbazone derivatives, such as those synthesized from 1,3-diphenylpyrazole-4-carboxaldehyde, are prepared through a one-pot procedure that involves acetophenone phenylhydrazones subjected to Vilsmeier double formylation and subsequent treatment with semicarbazide and sodium bicarbonate, yielding high yields of semicarbazones, thiosemicarbazones, and hydrazones (Pundeer et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure studies of semicarbazone derivatives, including those related to 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone, focus on determining the conformation and bonding interactions within these molecules. These analyses often utilize X-ray diffraction, infrared spectroscopy, and NMR techniques to elucidate the compound's structure, as demonstrated in the study of 1,3-diphenyl-4-(4′-fluoro)benzal-5-pyrazolone N(4)-phenyl semicarbazone, which revealed an interlaced structure linked by intermolecular hydrogen bonds (Chai et al., 2005).

Chemical Reactions and Properties

Semicarbazone derivatives engage in various chemical reactions, highlighting their reactivity and functional versatility. For instance, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes lead to the formation of hydrazone, pyrazolo[3,4-b]quinoline derivatives, showcasing the potential chemical diversity and biological activity inherent to semicarbazone-related compounds (Kumara et al., 2016).

Physical Properties Analysis

The physical properties of semicarbazone derivatives, including solubility, melting points, and crystal structure, are critical for understanding their behavior in various environments. The analysis of these properties is essential for designing compounds with desired characteristics and applications. For example, the study on the anti-syn isomerization of carbazole-3-carbaldehyde hydrazone derivative highlights the importance of light irradiation in modifying the compound's physical state (Nakazawa et al., 1992).

科学的研究の応用

Synthesis and Characterization

The synthesis of semicarbazone derivatives, including structures similar to 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone, has been widely explored due to their potential applications in various fields of research. For instance, Allan and Allan (2010) described the preparation and characterization of semicarbazones derived from pyridine aldehydes, showcasing their utility in isolating and characterizing carbonylic pyridines (Allan & Allan, 2010). Additionally, the synthesis of new tri-substituted pyrazole derivatives as anticancer agents by Fahmy et al. (2016) demonstrates the potential therapeutic applications of such compounds (Fahmy et al., 2016).

Anticancer Properties

The design and synthesis of pyrazole derivatives for anticancer applications highlight the significant role of these compounds in medical research. Fahmy et al. (2016) specifically developed a series of tri-substituted pyrazole derivatives, demonstrating their remarkable activity against various human cancer cell lines, including hepatocellular carcinoma HepG2, breast cancer MCF-7, lung carcinoma A549, and prostatic cancer PC3 (Fahmy et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of pyrazole derivatives have been extensively studied, showing the potential of these compounds in addressing various infections. Amer et al. (2014) synthesized a series of N-glycoside phenyl pyrazole derivatives with demonstrated antibacterial and antifungal properties, offering insights into the development of new antimicrobial agents (Amer et al., 2014).

Anticonvulsant and Analgesic Activities

The exploration of pyrazole analogues for their anticonvulsant and analgesic activities provides a basis for developing new therapeutic agents. Viveka et al. (2015) synthesized compounds starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showing potent anticonvulsant and analgesic activities without displaying toxicity, suggesting their potential in treating neurological conditions (Viveka et al., 2015).

特性

IUPAC Name |

[(E)-[1-phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c1-14(2)15-8-10-16(11-9-15)19-17(12-22-23-20(21)26)13-25(24-19)18-6-4-3-5-7-18/h3-14H,1-2H3,(H3,21,23,26)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUVIXGUYAQPCL-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)

![1-({4-methyl-5-[1-(3-thienylmethyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5563065.png)

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)

![S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)